molecular formula C23H27NO6 B4000438 phenyl{4-[3-(1-piperidinyl)propoxy]phenyl}methanone oxalate

phenyl{4-[3-(1-piperidinyl)propoxy]phenyl}methanone oxalate

Cat. No.: B4000438
M. Wt: 413.5 g/mol
InChI Key: BTPQRPDFLVUYRC-UHFFFAOYSA-N
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Description

Phenyl{4-[3-(1-piperidinyl)propoxy]phenyl}methanone oxalate is a useful research compound. Its molecular formula is C23H27NO6 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.18383758 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermal and Structural Studies

A study by Karthik et al. (2021) focused on the thermal, optical, etching, and structural studies of a compound synthesized through a substitution reaction involving a piperidine ring. This research highlights the importance of structural analysis and thermal stability in the development and characterization of novel compounds, which can have implications for their application in various scientific fields.

Anticancer Activity

Research by Vinaya et al. (2011) explored the anticancer effects associated with the piperidine framework, synthesizing several derivatives and assessing their antiproliferative activity against human leukemia cells. This indicates the potential therapeutic applications of compounds with a piperidine structure in cancer treatment.

Tubulin Polymerization Inhibition

A study by Magalhães et al. (2013) found that a compound from the phenstatin family inhibits tubulin polymerization and induces apoptosis in leukemia cells, showcasing a mechanism that could be leveraged in anticancer strategies.

Antimicrobial and Antitubercular Activities

Research by Bisht et al. (2010) and Mandala et al. (2013) investigated the synthesis of compounds with potential antitubercular and antimicrobial activities. These studies contribute to the understanding of how modifications in the chemical structure can affect biological activity, offering insights into the design of new drugs for infectious diseases.

Properties

IUPAC Name

oxalic acid;phenyl-[4-(3-piperidin-1-ylpropoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2.C2H2O4/c23-21(18-8-3-1-4-9-18)19-10-12-20(13-11-19)24-17-7-16-22-14-5-2-6-15-22;3-1(4)2(5)6/h1,3-4,8-13H,2,5-7,14-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPQRPDFLVUYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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